molecular formula C18H21N3O4S B2527042 3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1448134-31-3

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2527042
CAS No.: 1448134-31-3
M. Wt: 375.44
InChI Key: XYIYFQABLHGWKQ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone linked to two critical moieties:

  • A 4-(pyrazin-2-yloxy)piperidin-1-yl group at the 1-position, introducing heterocyclic diversity and hydrogen-bonding capabilities.

This compound shares structural motifs with pharmacologically active piperidine derivatives, such as those investigated for anti-ulcer and neuroprotective applications . However, its specific biological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)21-11-6-15(7-12-21)25-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYFQABLHGWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Piperidine :

  • The pyrazin-2-yloxy group in the target compound offers dual hydrogen-bonding sites (N and O atoms), enhancing interactions with biological targets compared to pyrazole or thiophene .
  • Thiadiazole-containing analogs introduce sulfur-mediated interactions but may reduce solubility due to increased hydrophobicity.

Sulfonyl Group Variations: Phenylsulfonyl (target) vs. Replacement with oxazole eliminates sulfonyl-related polarity, favoring membrane permeability.

Molecular Weight (MW) Trends :

  • Lower MW analogs (e.g., 330.4 in ) may exhibit better bioavailability, whereas higher MW compounds (e.g., 394.5 in ) could face challenges in drug-likeness.

Implications from Related Research

  • Anti-Ulcer Activity : Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) have shown histopathological efficacy in gastric tissue protection . The target compound’s phenylsulfonyl moiety aligns with this trend.
  • Neuroprotective Potential: TrkB/5-HT4 receptor ligands with piperidine scaffolds suggest that the pyrazine oxygen could mimic neurotransmitter interactions.

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